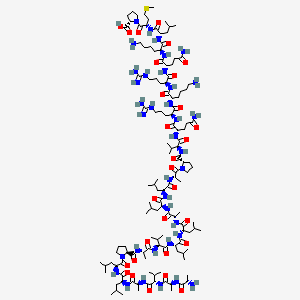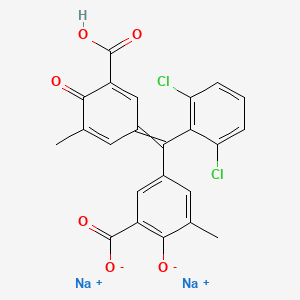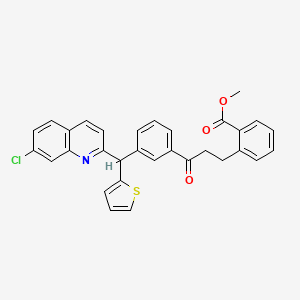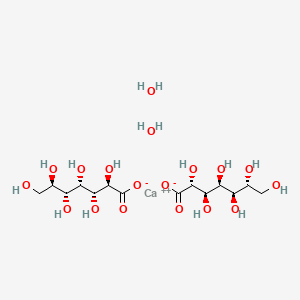
FISONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
human erythrocyte acetylcholinesterase inhibition constants (E.C. 3.1.1.7.): Ki = 7.5 x 10-5 M; ki = 1.5 x 102 M-1. min-1.
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
Scientific Research Applications
Fuzzy Inference Systems (FIS) in Data-Driven Solutions
Fuzzy Inference Systems (FIS) are extensively employed to tackle complex problems characterized by vagueness, imprecision, and uncertainty across various domains. Despite the challenges in FIS development due to complexity, they contribute significantly to enhancing attributes like performance, accuracy, efficiency, and interpretability. A comprehensive review of 1340 scientific papers highlights the complexity issues in FIS, including computational complexity, fuzzy rules complexity, membership functions complexity, data complexity, and knowledge representation complexity (Miliauskaitė & Kalibatienė, 2020).
FIS in Health and Social Policy
In health and social policy contexts, FIS is relevant in assessing public attitudes towards financial incentives for organ donation. Diverse opinions exist, with a general preference for noncommercial forms and expressions of social reciprocity, suggesting a shift from incentives to reciprocity (Hoeyer, Schicktanz, & Deleuran, 2013).
FIS in Economic and Public Health
FIS also plays a role in fiscal interventions on food and beverages, especially in high-income countries. These interventions influence the consumption of taxed and subsidized foods, potentially improving health outcomes. However, evidence from high-income countries may not be directly applicable to middle and low-income countries (Alagiyawanna et al., 2015).
FIS in Information Systems and Technology
The term FIS is also used in the context of information systems, such as 'feral information systems', 'shadow systems', and 'workarounds'. A study of 41 scientific articles aims to explore and investigate the differences between these terms, highlighting the importance of understanding IS terminology within the field of research (Lund-Jensen et al., 2016).
FIS in Neurological Research
In Spain, neurological research, particularly related to the Health Research Fund (FIS), indicates a need for increased expenditure for biomedical research and intensified clinical research and management. Setting up communication networks among neuro-scientists, clinicians, and epidemiologists is crucial for the future of neurological research in Spain (Bermejo Pareja, 2004).
FIS in Environmental Science
The Fischnetz project in Switzerland is an example of a successful transdisciplinary project at the interface of science and public policy. It aimed to identify causes of fish catch decline and propose remedial measures, resulting in significant policy impacts and high-quality scientific outputs (Burkhardt-Holm & Zehnder, 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for FISONATE involves the reaction of isophorone diisocyanate (IPDI) with a polyol such as polyethylene glycol (PEG) or polycaprolactone (PCL). This reaction results in the formation of a urethane polymer, which is then further reacted with a secondary amine to form the final product, FISONATE.", "Starting Materials": ["Isophorone diisocyanate (IPDI)", "Polyethylene glycol (PEG) or Polycaprolactone (PCL)", "Secondary amine"], "Reaction": [ "Step 1: React IPDI with PEG or PCL in the presence of a catalyst to form a urethane polymer.", "Step 2: React the urethane polymer with a secondary amine to form FISONATE.", "Step 3: Purify the product by washing with a suitable solvent and drying." ] } | |
CAS No. |
132742-32-6 |
Molecular Formula |
C12F6H20N1O4P1 |
Molecular Weight |
387.26 |
Synonyms |
FISONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


